- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

Cas no 912445-05-7 (Veliparib dihydrochloride)

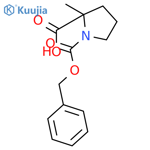

Veliparib dihydrochloride structure

商品名:Veliparib dihydrochloride

CAS番号:912445-05-7

MF:C13H17ClN4O

メガワット:280.753281354904

MDL:MFCD12407402

CID:822509

PubChem ID:45480520

Veliparib dihydrochloride 化学的及び物理的性質

名前と識別子

-

- ABT888

- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride

- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide,dihydrochloride

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-7-carboxamide dihydrochloride

- ABT-888

- ABT-888 (hydrochloride)

- ABT888 2HCl

- ABT-888 2HCl

- Veliparib (dihydrochloride)

- ABT888 dihydrochloride

- ABT-888 dihydrochloride

- Veliparib dihydrochloride

- 1H-Benzimidazole-4-carboxamide, 2-[(2R)-2-methyl-2-pyrrolidinyl]-, dihydrochloride (9CI)

- (R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB)

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2)

- BCP09427

- Veliparib (ABT-888 hydrochloride)

- DB-078941

- Veliparib dihydrochloride; ABT-888 dihydrochloride

- AKOS030231611

- SCHEMBL19328639

- AC-30346

- MFCD12407402

- HMS3295I11

- NSC-737664

- HY-10130

- 2-((2r)-2-methyl-2-pyrrolidinyl)-1h-benzimidazole-4-carboxamide dihydrochloride

- 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benimidazole-4- carboxamide

- ABT-888 HCl

- DTXSID30670432

- Veliparib hydrochloride

- 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-7-carboxamide, dihydrochloride

- SCHEMBL2368883

- 912445-05-7 (HCl)

- AS-17023

- CS-0077

- Veliparib (ABT-888)

- EX-A2823

- 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride

- J-505212

- HMS3426E03

- 912445-05-7

- Veliparib 2HCl; ABT-888

- SB16479

- ABT888 hydrochloride

-

- MDL: MFCD12407402

- インチ: 1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1

- InChIKey: QYPDWBAPZGSIDY-BTQNPOSSSA-N

- ほほえんだ: C(C1C=CC=C2N=C([C@@]3(NCCC3)C)NC=12)(=O)N.Cl

計算された属性

- せいみつぶんしりょう: 316.085767g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 316.085767g/mol

- 単一同位体質量: 316.085767g/mol

- 水素結合トポロジー分子極性表面積: 83.8Ų

- 重原子数: 20

- 複雑さ: 348

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 3

じっけんとくせい

- PSA: 4.07740

- LogP: 3.00000

Veliparib dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Veliparib dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-10130-10mg |

Veliparib dihydrochloride |

912445-05-7 | 99.96% | 10mg |

¥800 | 2024-05-24 | |

| MedChemExpress | HY-10130-100mg |

Veliparib dihydrochloride |

912445-05-7 | 99.96% | 100mg |

¥3600 | 2024-05-24 | |

| abcr | AB462661-250 mg |

Veliparib dihydrochloride; . |

912445-05-7 | 250MG |

€838.30 | 2023-07-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-50mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |

912445-05-7 | 98% | 50mg |

¥1049.27 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0411S-100mg |

(R)-2-(2-Methylpyrrolidin-2-yl)-1H-benimidazole-4-carboxamide dihydrochloride (VELIPARIB) |

912445-05-7 | 98% | 100mg |

¥1923.67 | 2025-01-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-10mg |

Veliparib dihydrochloride |

912445-05-7 | 98% | 10mg |

¥ 671 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2105-200mg |

Veliparib dihydrochloride |

912445-05-7 | 98% | 200mg |

¥ 5234 | 2023-09-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25 mg |

ABT-888, |

912445-05-7 | ≥97% | 25mg |

¥3,234.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202901A-5mg |

ABT-888, |

912445-05-7 | ≥97% | 5mg |

¥1203.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202901B-25mg |

ABT-888, |

912445-05-7 | ≥97% | 25mg |

¥3234.00 | 2023-09-05 |

Veliparib dihydrochloride 合成方法

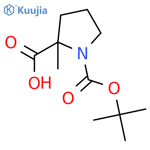

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: N-Methyl-2-pyrrolidone ; 2 h, rt

1.2 Reagents: Benzylamine ; rt

2.1 overnight, rt → 90 °C

2.2 Reagents: Benzylamine

3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C

3.2 Reagents: Sodium chloride Solvents: Water

4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

1.2 Reagents: Benzylamine ; rt

2.1 overnight, rt → 90 °C

2.2 Reagents: Benzylamine

3.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C

3.2 Reagents: Sodium chloride Solvents: Water

4.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C

1.2 Reagents: Sodium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

1.2 Reagents: Sodium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

リファレンス

- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

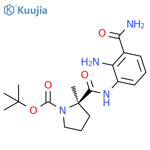

ごうせいかいろ 3

はんのうじょうけん

1.1 -

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

リファレンス

- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

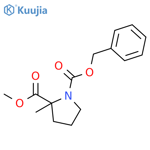

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C

2.2 overnight, rt

3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux

4.1 -

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C

2.2 overnight, rt

3.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux

4.1 -

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

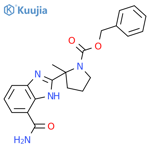

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide , Pyridine ; 2 h, 45 °C

1.2 overnight, rt

2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux

3.1 -

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 overnight, rt

2.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux

3.1 -

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

ごうせいかいろ 8

はんのうじょうけん

1.1 overnight, rt → 90 °C

1.2 Reagents: Benzylamine

2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C

2.2 Reagents: Sodium chloride Solvents: Water

3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

1.2 Reagents: Benzylamine

2.1 Reagents: Acetic acid , Sodium acetate ; rt → 120 °C; 8 h, 120 °C

2.2 Reagents: Sodium chloride Solvents: Water

3.1 Reagents: Hydrochloric acid Solvents: Isopropanol , Water ; 65 °C → 80 °C; 4 h, 80 °C

リファレンス

- Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor, Journal of Organic Chemistry, 2019, 84(8), 4837-4845

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Acetic acid Solvents: Acetic acid ; 2 h, reflux

2.1 -

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

2.1 -

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt

3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

リファレンス

- Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2009, 52(2), 514-523

Veliparib dihydrochloride Raw materials

- 1-Pyrrolidinecarboxylic acid, 2-[[[2-amino-3-(aminocarbonyl)phenyl]amino]carbonyl]-2-methyl-, 1,1-dimethylethyl ester, (2R)-

- (2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

- 1-[(benzyloxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

- (R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate

- benzyl 2-(2-amino-3-carbamoylphenylcarbamoyl)-2-methylpyrrolidine-1-carboxylate

- 2,3-Diaminobenzamide dihydrochloride

- Imidazole

- 1-Benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate

Veliparib dihydrochloride Preparation Products

Veliparib dihydrochloride 関連文献

-

1. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small moleculeQiuye Zhao,Tianlong Lan,Shang Su,Yu Rao Chem. Commun. 2019 55 369

-

Cyril Ronco,Anthony R. Martin,Luc Demange,Rachid Benhida Med. Chem. Commun. 2017 8 295

-

Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164

-

Iqubal Singh,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2019 17 5349

-

5. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisationWay W. Wong,Sophia F. O'Brien-Gortner,Robert F. Anderson,William R. Wilson,Michael P. Hay,Benjamin D. Dickson RSC Med. Chem. 2023 14 1309

912445-05-7 (Veliparib dihydrochloride) 関連製品

- 124340-47-2(1H-Benzimidazole-7-carboxamide,N-[2-(dimethylamino)ethyl]-2-phenyl-)

- 188106-81-2(1H-Benzimidazole-4-carboxamide(9CI))

- 185949-59-1(1-(5-Methyl-1H-benzoimidazol-2-yl)ethylamine Dihydrochloride)

- 115577-33-8(1H-Benzimidazole-7-carboxaldehyde,2-methyl-)

- 152628-03-0(1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid)

- 110356-08-6(1H-Benzimidazole-6-carboxylicacid, 2-(3-aminopropyl)-)

- 130907-05-0(1-(1H-benzimidazol-2-yl)propan-1-amine)

- 188106-83-4(2-(4-hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxamide)

- 101594-06-3(1H-Benzimidazole-2-methanamine,a-propyl-)

- 123771-23-3(2-(piperidin-3-yl)-1H-1,3-benzodiazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:912445-05-7)1592732-453-0

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:912445-05-7)Veliparib dihydrochloride

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):198.0/336.0